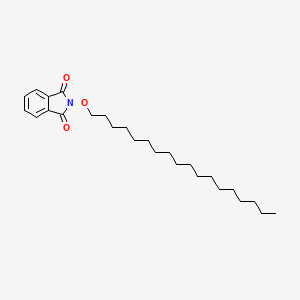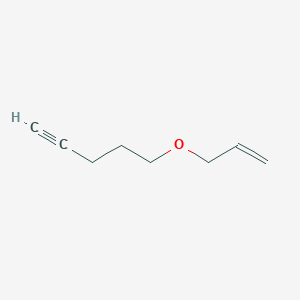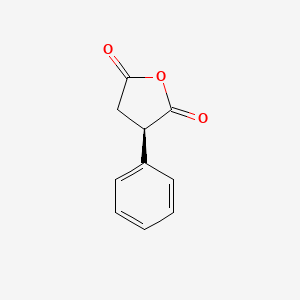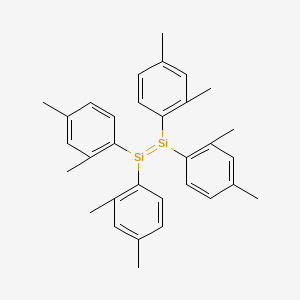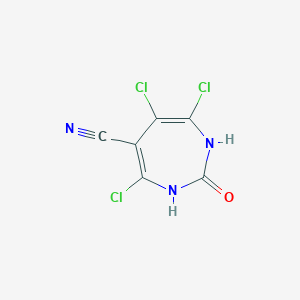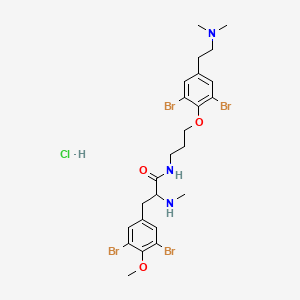![molecular formula C29H42N2O3 B14286790 11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid CAS No. 115271-05-1](/img/structure/B14286790.png)
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid is a chemical compound known for its unique structure and properties It consists of a long undecanoic acid chain attached to a phenoxy group, which is further linked to a diazenyl group substituted with a hexylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-hexylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzoic acid to form the azo compound.
Esterification: The resulting azo compound is esterified with undecanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, influencing cellular processes. Additionally, the phenoxy group can interact with biological membranes, affecting their integrity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid is unique due to its specific structural features, such as the hexylphenyl substitution on the diazenyl group. This structural variation can lead to different physicochemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
115271-05-1 |
|---|---|
Molecular Formula |
C29H42N2O3 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoic acid |
InChI |
InChI=1S/C29H42N2O3/c1-2-3-4-11-14-25-16-18-26(19-17-25)30-31-27-20-22-28(23-21-27)34-24-13-10-8-6-5-7-9-12-15-29(32)33/h16-23H,2-15,24H2,1H3,(H,32,33) |
InChI Key |
IEZMXHIMEZHNNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






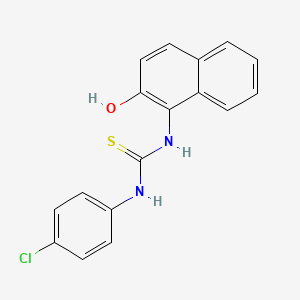
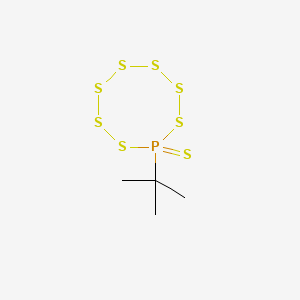
![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
